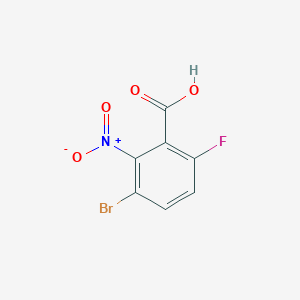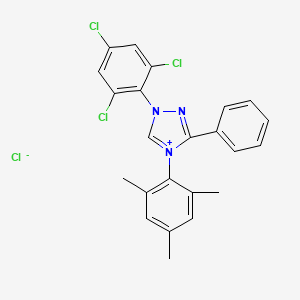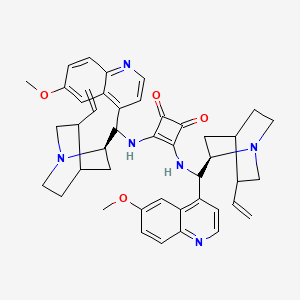
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a chiral squaramide organocatalyst. This compound has been extensively studied in the field of molecular recognition due to its strong hydrogen-bonding activity. It is known for its unique structure, which includes a cyclobutene-1,2-dione core and two quinoline-based substituents.
Preparation Methods
The synthesis of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves several steps. The general synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinoline-based substituents:
Final coupling: The final step involves coupling the quinoline-substituted intermediates to the cyclobutene-1,2-dione core under specific reaction conditions.
Chemical Reactions Analysis
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline moieties or the cyclobutene-1,2-dione core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the quinoline rings or the vinyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a chiral organocatalyst in asymmetric synthesis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound’s strong hydrogen-bonding activity makes it useful in studying molecular recognition processes.
Industry: It can be used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione involves its ability to form strong hydrogen bonds with various substrates. This hydrogen-bonding capability allows it to act as an effective organocatalyst, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.
Comparison with Similar Compounds
3,4-Bis(((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can be compared with other chiral squaramide organocatalysts. Similar compounds include:
3,4-Bis(((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but lacks the methoxy group on the quinoline ring.
3,4-Bis(((1S)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione: Another similar compound with different stereochemistry.
The uniqueness of this compound lies in its specific substitution pattern and strong hydrogen-bonding activity, which make it a valuable tool in asymmetric synthesis and molecular recognition studies.
Properties
Molecular Formula |
C44H48N6O4 |
|---|---|
Molecular Weight |
724.9 g/mol |
IUPAC Name |
3,4-bis[[[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m1/s1 |
InChI Key |
WZTVJDROWJGQKR-NJCWGOIKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C([C@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


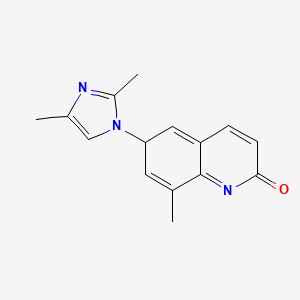
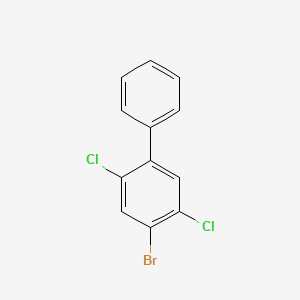


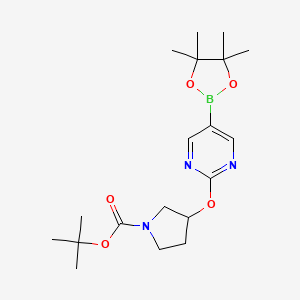
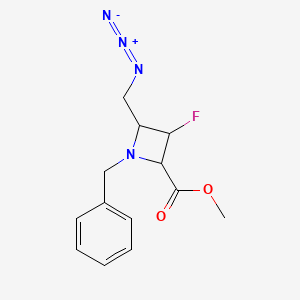
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)


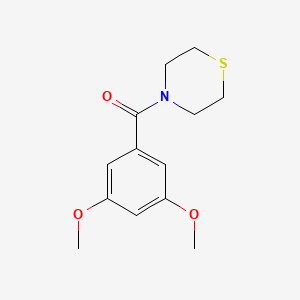
![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
